molecular formula C10H9BrN2O3 B8346164 Methyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B8346164
M. Wt: 285.09 g/mol
InChI Key: MPCZRLYFWMCBHN-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

A mixture of methyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (4.33 g, 15.2 mmol) and methyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.44 g, 5.05 mmol) was suspended in hydrobromic acid (100 ml, 884 mmol) and heated to 100° C. for 60 minutes. The mixture was cooled to 0° C. and carefully quenched via the addition of 1N aqueous sodium hydroxide (152 ml, 909 mmol). The reaction mixture was diluted in ethyl acetate, washed with 1N aqueous sodium hydroxide and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (Ethyl acetate/isohexane gradient) to give 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (faster eluting isomer) and 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (slower eluting isomer).
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:15][CH3:16])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2C(OC)=O)[CH:7]=1.BrC1C2N(N=CC=2C(OC)=O)C=C(OC)C=1.Br.[OH-].[Na+]>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:15][CH3:16])[C:5]2[N:6]([N:8]=[CH:9][CH:10]=2)[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.33 g
Type
reactant
Smiles
BrC=1C=C(C=2N(C1)N=CC2C(=O)OC)OC
Name
Quantity
1.44 g
Type
reactant
Smiles
BrC=1C=2N(C=C(C1)OC)N=CC2C(=O)OC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
152 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
WASH
Type
WASH
Details
washed with 1N aqueous sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (Ethyl acetate/isohexane gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)N=CC2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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